molecular formula C14H14O4 B8283186 Ethyl 5-(2H-1,3-benzodioxol-5-yl)penta-2,4-dienoate CAS No. 63657-07-8

Ethyl 5-(2H-1,3-benzodioxol-5-yl)penta-2,4-dienoate

Cat. No. B8283186
CAS RN: 63657-07-8
M. Wt: 246.26 g/mol
InChI Key: KQDXOQJALDYLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04673684

Procedure details

To a solution of 1.85 g (46.3 mmol) of a mineral oil containing 60% sodium hydride in dry tetrahydrofuran (100 ml) was added in an argon atmosphere 10.6 ml (47.8 mmol) of triethyl 4-phosphonocrotonate. The mixture was reacted at 0° C. for 1 hour, followed by addition of 4.86 g (32.3 mmol) of piperonal. The mixture was reacted at room temperature for 1.5 hours. Saturated aqueous solution of ammonium chloride was added to the reaction solution, and the resulting mixture was extracted with ethyl acetate. The organic layer was concentrated under reduced pressure and subjected to silica gel column chromatography. There was obtained 7.23 g (29.6 mmol) of ethyl 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoate. Spectrophotometric data of the product support the structure shown below. ##STR73##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
atmosphere
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.86 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH2:4][O:5][C:6](/[CH:8]=[CH:9]/[CH2:10]P(OCC)(OCC)=O)=[O:7].[CH:19]1[C:24]([CH:25]=O)=[CH:23][C:22]2[O:27][CH2:28][O:29][C:21]=2[CH:20]=1.[Cl-].[NH4+]>O1CCCC1>[CH2:28]1[O:29][C:21]2[CH:20]=[CH:19][C:24]([CH:25]=[CH:10][CH:9]=[CH:8][C:6]([O:5][CH2:4][CH3:3])=[O:7])=[CH:23][C:22]=2[O:27]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
atmosphere
Quantity
10.6 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)/C=C/CP(=O)(OCC)OCC
Step Three
Name
Quantity
4.86 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C=CC=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.6 mmol
AMOUNT: MASS 7.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.